Chloromethyl m-methoxybenzoate
Description
Significance of Chloromethylated Benzoate (B1203000) Derivatives in Synthetic Organic Chemistry
Chloromethylated benzoate derivatives are recognized as crucial intermediates in organic synthesis, primarily due to the reactivity of the chloromethyl (-CH2Cl) group. This functional group acts as an effective electrophile, making it susceptible to nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of a wide variety of functional groups onto the benzene (B151609) ring, facilitating the construction of complex molecules. evitachem.com
In the pharmaceutical and agrochemical industries, these derivatives are highly valued as precursors for a range of products. google.com For instance, they serve as starting materials in the synthesis of new drug candidates, including anti-inflammatory agents and vasodilators. smolecule.com The chloromethyl group enables the alkylation of various substrates, a key step in building the carbon skeleton of biologically active compounds. Furthermore, these compounds can undergo other transformations, such as oxidation to form the corresponding benzoic acid or reduction to yield the benzyl (B1604629) alcohol, further expanding their synthetic utility. The development of efficient chloromethylation methods for benzoate derivatives, which are typically deactivated aromatic systems, remains an area of active research to provide simpler and more effective synthetic routes to these important intermediates. google.com
Overview of Methoxybenzoate Scaffolds in Chemical Research
The term "molecular scaffold" refers to the core structure of a molecule that serves as a template for attaching various functional groups to develop derivatives with diverse properties. mdpi.com Methoxybenzoate scaffolds, characterized by a benzene ring bearing both a methoxy (B1213986) (-OCH3) group and a carboxylate ester, are prevalent in many areas of chemical science. These structures are derived from natural products and serve as the foundation for designing new compounds with specific biological activities or material properties. mdpi.com
In medicinal chemistry, the methoxybenzoate framework is a component of numerous biologically active molecules. For example, derivatives are investigated for their potential as receptor antagonists and are found in the metabolites of established drugs. chemicalbook.comnih.gov The presence and position of the methoxy group can significantly influence a molecule's electronic properties, solubility, and ability to bind to biological targets. Beyond medicine, methoxybenzoate structures are also explored in materials science. Certain coumarin-based esters incorporating a methoxybenzoate moiety have been studied for their potential application in non-linear optical (NLO) materials. sapub.org The versatility of this scaffold makes it a valuable platform for drug discovery and the development of novel functional materials. mdpi.com
Scope and Research Focus on Chloromethyl m-methoxybenzoate Systems
The specific compound "this compound" can refer to several positional isomers or to the chloromethyl ester of 3-methoxybenzoic acid. Research in this area often focuses on specific, well-defined isomers where the positions of the chloromethyl and methoxy groups are explicitly stated. Examples found in chemical literature include methyl 3-(chloromethyl)-4-methoxybenzoate and methyl 4-(chloromethyl)-3-methoxybenzoate. uni.lunih.gov
The primary research interest in these systems lies in their role as synthetic intermediates. The molecule combines the features of both chloromethylated benzoates and methoxybenzoate scaffolds. The reactive chloromethyl group is the principal site for synthetic modification, allowing for nucleophilic substitution to build more elaborate structures. evitachem.com Simultaneously, the methoxy group modulates the reactivity of the aromatic ring and can influence the final properties of the target molecule. Current research implicitly utilizes these compounds as building blocks in multi-step syntheses for pharmaceuticals and other fine chemicals, leveraging the dual functionality to achieve complex molecular targets. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
162691-17-0 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
chloromethyl 3-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)9(11)13-6-10/h2-5H,6H2,1H3 |
InChI Key |
CGNCPSUUGMTCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving Chloromethyl M Methoxybenzoate Moieties
Nucleophilic Substitution Reactions at the Chloromethyl Center
The chloromethyl group (-CH₂Cl) attached to the ester is a primary site for nucleophilic substitution. This benzylic-like position enhances reactivity compared to simple alkyl chlorides. The reaction can proceed through different pathways, heavily influenced by reaction conditions and the nature of the nucleophile.
Nucleophilic substitution at the benzylic carbon of chloromethyl m-methoxybenzoate can theoretically proceed via either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. The operative pathway is determined by factors such as the solvent, the nucleophile's strength, and the stability of the potential carbocation intermediate.
The Sₙ2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a single transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Given that the reaction center is a primary carbon, steric hindrance is minimal, generally favoring the Sₙ2 mechanism. nih.gov The benzylic carbon is also rendered more susceptible to nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent chlorine atom and the phenyl ring. stackexchange.com
The Sₙ1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group (chloride). The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. youtube.com While the benzylic position can stabilize a carbocation through resonance with the aromatic ring, the presence of the electron-withdrawing ester group on the ring would destabilize this intermediate, making the Sₙ1 pathway less favorable under most conditions.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |
|---|---|---|
| Substrate Structure | Benzylic position can stabilize carbocation | Primary carbon with low steric hindrance |
| Nucleophile | Weak nucleophiles | Strong, concentrated nucleophiles |
| Solvent | Polar, protic solvents (e.g., water, ethanol) | Polar, aprotic solvents (e.g., acetone, DMSO) |
| Leaving Group | Chloride is a good leaving group, viable for both pathways | |
| Electronic Effects | Electron-withdrawing ester group destabilizes carbocation | Electron-withdrawing groups make the carbon more electrophilic |
The substituents on the benzoate (B1203000) ring exert significant electronic and steric influences on the rate and mechanism of nucleophilic substitution at the chloromethyl center.
Electronic Effects : The ester group (-COOR) is strongly electron-withdrawing through both induction and resonance. This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, which favors the Sₙ2 pathway. stackexchange.com Conversely, this electron-withdrawing nature strongly destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring the Sₙ1 mechanism. The methoxy (B1213986) group (-OCH₃) at the meta position has a weaker influence on the reaction center. Its electron-donating resonance effect does not extend to the benzylic position from the meta position, and its mild inductive electron-withdrawing effect is overshadowed by the powerful effect of the ester group.
Steric Effects : Steric hindrance plays a crucial role in Sₙ2 reactions, as the nucleophile must approach the carbon from the side opposite the leaving group. nih.govrsc.org In the case of this compound, the m-methoxybenzoate group is relatively large. However, because the substitution occurs at the chloromethyl carbon, which is separated from the ring by the ester linkage, the steric bulk of the aromatic system presents a minimal barrier to the nucleophile's approach. Therefore, steric hindrance from the m-methoxybenzoate moiety is not a significant factor in impeding Sₙ2 reactions. rsc.org
The reactive chloromethyl group serves as an effective electrophile for forming new carbon-carbon or carbon-heteroatom bonds.
Intermolecular reactions are the standard nucleophilic substitutions where an external nucleophile displaces the chloride. This is a common strategy for introducing a wide variety of functional groups. For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with an alkoxide would produce an ether.
Intramolecular cyclization reactions can occur if a nucleophilic center is present elsewhere within the same molecule, positioned to allow for a sterically favorable ring-forming reaction. nih.gov For this compound to undergo intramolecular cyclization, it would first need to be attached to a larger molecule containing a suitably located nucleophilic group (e.g., a hydroxyl or amino group). The reaction would proceed via an intramolecular Sₙ2 mechanism, with the tethered nucleophile attacking the chloromethyl carbon to form a cyclic structure. The success and rate of such cyclizations are highly dependent on the length and flexibility of the chain connecting the nucleophilic and electrophilic centers, with 5- and 6-membered rings being the most common products.
Electrophilic Aromatic Substitution on the Benzoate Ring System
The benzoate ring, while generally deactivated by the ester group, can still undergo electrophilic aromatic substitution (EAS) under certain conditions. The regiochemical outcome of such reactions is determined by the combined directing effects of the methoxy and ester substituents.
The position of electrophilic attack on the benzene (B151609) ring is controlled by the existing substituents. libretexts.orgmasterorganicchemistry.com In this compound, the two groups have competing effects:
Methoxy Group (-OCH₃) : This is a powerful activating group and an ortho, para-director. youtube.com It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the positions ortho and para to it. libretexts.org
Ester Group (-COOCH₂Cl) : This is a deactivating group and a meta-director. It withdraws electron density from the ring through both resonance and induction, making the ring less nucleophilic and destabilizing the arenium ion, especially when the attack is at the ortho or para positions. libretexts.orgyoutube.com
When both an activating and a deactivating group are present, the activating group's directing effect overwhelmingly dominates. The methoxy group at C3 strongly directs incoming electrophiles to the C2, C4, and C6 positions (ortho and para). The ester group at C1 directs to the C5 position (meta). Therefore, substitution will occur preferentially at the positions activated by the methoxy group. Among these, the C2 and C4 positions are generally favored over the C6 position, which is sterically hindered by the adjacent large ester group.
| Position on Ring | Effect of Methoxy Group (at C3) | Effect of Ester Group (at C1) | Overall Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Highly Favored |
| C4 | Para (Activating) | Meta (Deactivating) | Highly Favored |
| C5 | Meta (Activating) | Meta (Deactivating) | Minor/Not Favored |
| C6 | Ortho (Activating) | Ortho (Deactivating) | Less Favored (due to sterics) |
Halogenation, such as chlorination or bromination, is a typical electrophilic aromatic substitution reaction. For this compound, this reaction would require a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to generate the electrophilic halogen species. Based on the directing effects discussed above, halogenation is expected to yield a mixture of products, with substitution occurring primarily at the C2 and C4 positions. researchgate.net
It is important to distinguish ring halogenation from side-chain halogenation. Under radical conditions (e.g., UV light), halogenation could occur at the benzylic position of the chloromethyl group, but for EAS, ionic conditions with a Lewis acid are used to promote substitution on the aromatic ring. google.com
Other electrophilic reactions like nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation/alkylation would follow the same regioselectivity principles. However, the deactivating nature of the ester group makes Friedel-Crafts reactions particularly difficult, often requiring harsh conditions.
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base and is a fundamental reaction of esters.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, esters are hydrolyzed to their constituent carboxylic acid and alcohol. libretexts.orglibretexts.org The reaction is an equilibrium process, and the reverse reaction is known as Fischer esterification. chemistrysteps.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the carboxylic acid. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, ester hydrolysis is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group then reforms with the expulsion of the alkoxide ion, which is a poor leaving group but is displaced in this irreversible step. The liberated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the highly stable carboxylate anion. libretexts.org
| Condition | Catalyst/Reagent | Key Steps | Products | Reversibility |
| Acidic | H₃O⁺ | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol | Carboxylic Acid + Alcohol | Reversible |
| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻2. Elimination of alkoxide (⁻OR)3. Deprotonation of carboxylic acid | Carboxylate Salt + Alcohol | Irreversible |
Studies on the hydrolysis of various methyl methoxy benzoates have indicated that the position of the methoxy group influences the reaction rate. For base-catalyzed hydrolysis, the meta-substituted ester (like an analogue of this compound) exhibits a higher rate of hydrolysis compared to the ortho and para isomers. zenodo.org This is because the electron-donating resonance effect of the methoxy group, which deactivates the carbonyl carbon towards nucleophilic attack, does not operate from the meta position. zenodo.org
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence the stereochemistry of the product.
For ester hydrolysis, a suitably positioned functional group can act as an intramolecular nucleophile or catalyst. For example, the hydrolysis of 2-aminobenzoate (B8764639) esters shows a rate enhancement of 50-100 fold compared to their para-substituted analogues. acs.orgnih.gov This is attributed to the neighboring amine group acting as an intramolecular general base, which assists the attack of a water molecule on the ester carbonyl. acs.orgnih.gov
In the case of this compound, the substituents are not ideally positioned for classical NGP at the ester carbonyl. The chloromethyl group is on the alcohol portion of the ester, and the methoxy group is on the benzoate ring. However, in reactions involving the chloromethyl group itself (e.g., nucleophilic substitution), the ester's carbonyl oxygen could potentially participate, although this is less common and sterically demanding. More typically, NGP is observed with groups ortho to the ester or at the 2-position of the alcohol component, where they can form stable five- or six-membered ring intermediates. nih.gov
Cross-Coupling Reactions Involving Chloromethylated Aromatic Substrates
Chloromethylated aromatic compounds, including this compound, are versatile intermediates in organic synthesis. The chloromethyl group (-CH₂Cl) serves as a reactive site, particularly for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures from relatively simple precursors.
Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling)
The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful palladium-catalyzed method for carbon-carbon bond formation. wikipedia.org It typically involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene. wikipedia.orglibretexts.org While traditionally applied to aryl and vinyl halides, the principles of the Heck reaction can be extended to benzylic halides like chloromethylated aromatic substrates.
The catalytic cycle of the Heck reaction generally involves several key steps: oxidative addition of the halide to a palladium(0) complex, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product and regenerate the catalyst. libretexts.org For chloromethylated aromatic substrates, the initial oxidative addition step would involve the C-Cl bond of the chloromethyl group.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions. nih.gov Catalysts often consist of palladium sources like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org Ligands, particularly bulky and electron-rich phosphines, play a significant role in stabilizing the palladium catalyst and facilitating the reaction with less reactive substrates like chlorides. nih.govresearchgate.net
Table 1: Key Components in Palladium-Catalyzed Heck Reactions
| Component | Role in Reaction | Examples |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |
| Ligand | Stabilizes the catalyst and influences its reactivity and selectivity. | Triphenylphosphine, BINAP, PHOX |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine, Potassium carbonate, Sodium acetate |
| Substrate | The electrophilic partner containing the C-Cl bond. | Chloromethylated aromatic compounds |
| Alkene | The nucleophilic partner for C-C bond formation. | Styrene, Acrylates |
Research has shown that various parameters, including the steric and electronic properties of the phosphine (B1218219) ligand, the type of base and solvent, and the palladium-to-phosphine ratio, are critical for achieving efficient cross-coupling of aryl chlorides with olefins. nih.gov These optimized conditions can be adapted for reactions involving the chloromethyl group, which, like an aryl chloride, presents challenges due to the relative strength of the C-Cl bond compared to C-Br or C-I bonds. The functional group tolerance of the Heck reaction is a significant advantage, allowing its application to complex molecules. youtube.com
Applications of Chloromethyl M Methoxybenzoate in Advanced Organic Synthesis
Utility as a Chloromethylating Reagent in Functionalization Strategies
The primary reactivity of Chloromethyl m-methoxybenzoate stems from its chloromethyl group. This functional group serves as an effective "handle" for introducing the methyl m-methoxybenzoyl moiety into various molecular scaffolds through chloromethylation. The chlorine atom, being a good leaving group, is readily displaced by a range of nucleophiles, including amines, thiols, and carbanions, via nucleophilic substitution reactions. This reactivity is fundamental to its application in constructing more complex molecular architectures, allowing chemists to strategically functionalize target molecules. The process facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, which is a critical step in many synthetic pathways.
Role as a Precursor for Diverse Heterocyclic and Carbocyclic Systems
The dual functionality of this compound makes it an important precursor in the synthesis of various organic compounds, including heterocyclic and carbocyclic systems. While the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, the chloromethyl group's reactivity allows for the attachment of different functional groups. This versatility enables intramolecular reactions where a nucleophilic group elsewhere in the molecule can displace the chloride to form a new ring structure. For instance, after substitution with a suitable nucleophile, subsequent manipulation of the ester group can set the stage for a cyclization reaction, leading to the formation of complex ring systems that are central to many biologically active molecules.
Building Block in the Synthesis of Complex Natural Products and Analogues
As a foundational building block, this compound serves as a critical starting point for synthesizing intricate organic structures. Its role in this capacity is highlighted by its use as a precursor in the synthesis of the vasodilator taprostene. The synthesis of such complex molecules requires precise control over chemical reactions and the strategic introduction of various functional groups. The defined structure and predictable reactivity of this compound make it a reliable component in the multi-step synthesis of natural products and their analogues, where building molecular complexity step-by-step is essential.
Intermediate in the Preparation of Specialized Organic Fine Chemicals
This compound is classified as an important organic fine chemical and intermediate. google.com Fine chemicals are produced in relatively low volumes and are characterized by their high purity and value, serving specialized purposes in various industries. This compound's bifunctional nature allows for a wide array of chemical modifications, making it a valuable precursor in the synthesis of numerous specialized products, including pharmaceuticals, agrochemicals, and dyes.
The application of this compound is particularly prominent in medicinal chemistry, where it functions as a precursor for a range of pharmaceutical agents. Its ability to undergo nucleophilic substitution is leveraged to strategically modify biomolecules to enhance their therapeutic effects. For example, it has been utilized in the synthesis of novel urea derivatives that have been investigated for their potential as cancer therapeutics, with some derivatives exhibiting cytotoxic effects against certain cancer cell lines and demonstrating antiangiogenic activity. It also serves as an intermediate in the development of new antibiotics and anti-inflammatory drugs.
| Therapeutic Area | Application of this compound | Research Finding |
| Oncology | Precursor for novel urea derivatives | Derivatives showed cytotoxic effects against some cancer cell lines and antiangiogenic activity. |
| Inflammation | Intermediate for anti-inflammatory drugs | Used to create novel compounds targeting inflammatory pathways. |
| Infectious Diseases | Building block for new antibiotics | The compound's structure is a component of various biologically active molecules. |
Beyond the pharmaceutical sector, this compound is a valuable intermediate in the agrochemical industry. google.com It is used in the synthesis of pesticides and other crop protection agents. The development of effective and selective agrochemicals often requires complex organic molecules, and this compound provides a reliable scaffold for building such structures. Similar to its role in pharmaceutical synthesis, the reactive chloromethyl group is used to connect the benzoate (B1203000) moiety to other functional parts of the target agrochemical molecule.
Contributions to Materials Science and Polymer Chemistry
While specific applications of this compound in materials science are not extensively documented, the broader class of chloromethylated aromatic compounds plays a crucial role in polymer chemistry. Aromatic polymers can be functionalized through chloromethylation, and the introduced chloromethyl group serves as a key intermediate for further chemical modifications. This allows for the synthesis of functional polymers with tailored properties, such as ion-exchange resins. Given the reactivity of its chloromethyl group, this compound has the potential to be used either as a monomer in polymerization reactions or as a modifying agent to introduce the m-methoxybenzoyl functional group onto existing polymer backbones, thereby altering their physical and chemical properties for specialized applications.
Exploration in Structure-Activity Relationship (SAR) Studies for Derivatives
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. It involves systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. This compound provides a foundational structure that can be methodically modified to probe these relationships.
The design and synthesis of chemically modified analogues of this compound are pivotal for comprehensive SAR studies. The reactive chloromethyl group is a prime site for introducing diverse functionalities. For instance, it can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives with distinct physicochemical properties.
In a continued effort to improve upon existing templates, researchers have explored the replacement of the thiazole "B" ring and the carbonyl linker in similar complex structures, introducing polar and ionizable hydrophilic groups to enhance aqueous solubility nih.gov. This approach can be applied to derivatives of this compound to improve their pharmacokinetic profiles. For example, the synthesis of phenyl-amino-thiazole (PAT) templates has been shown to maintain nanomolar potency against cancer cell lines by inhibiting tubulin polymerization nih.gov.
The synthesis of such analogues often involves multi-step reaction sequences. For example, a common strategy involves the initial preparation of a core structure, which is then elaborated through various chemical transformations. Hydrolysis of a methyl ester to a carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine to form a Weinreb amide, provides a versatile intermediate. This intermediate can then react with appropriate Grignard reagents to yield a diverse set of analogues nih.gov.
Once synthesized, the chemically modified analogues of this compound are subjected to a battery of biological assays to evaluate their potential as therapeutic agents. These evaluations are critical for identifying lead compounds with desirable efficacy and selectivity.
Enzyme Inhibition:
Derivatives of m-methoxybenzoate have been investigated as inhibitors of various enzymes implicated in disease. For instance, the introduction of different functional groups can significantly influence a compound's ability to inhibit enzymes like lipoxygenases (LOXs). A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed that specific substitutions led to nanomolar potency against 12-LOX, with excellent selectivity over related lipoxygenases and cyclooxygenases nih.gov. This highlights the importance of the methoxy (B1213986) group in modulating enzyme inhibitory activity.
The following table summarizes the inhibitory activity of selected methoxy-substituted compounds against various enzymes:
| Compound Class | Target Enzyme | Key Structural Features for Activity |
| Methoxy Benzoin/Benzil Analogues | α-Amylase, α-Glucosidase, Tyrosinase, AChE, BChE | Presence of free hydroxyl at the benzylic position enhances antioxidant activity which can be related to enzyme inhibition. nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | 12-Lipoxygenase (12-LOX) | Sulfonamide-based scaffold with hydroxy and methoxy substitutions. nih.gov |
| Hydroxy Methoxy Benzoin/Benzil Analogues | α-Amylase, α-Glucosidase, AChE, BChE, Tyrosinase | Hydroxy and methoxy substitutions on the benzoin/benzil core. nih.gov |
Antiparasitic Activity:
Benzoic acid derivatives have demonstrated significant potential as antiparasitic agents. The antiparasitic activity of prenylated benzoic acid derivatives from Piper species has been evaluated against various parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum nih.gov. Specifically, 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid exhibited potent and selective activity against L. braziliensis nih.gov. This suggests that analogues of this compound, incorporating similar lipophilic side chains, could be promising candidates for antiparasitic drug development.
A study on thioureides of 2-(phenoxymethyl)benzoic acid also demonstrated their activity against Toxoplasma gondii and the metacestode stage of Echinococcus multilocularis nih.gov. The structural modifications on the benzoic acid core were crucial for their efficacy.
Antioxidant Potential:
The antioxidant properties of phenolic and benzoic acid derivatives are well-documented and are often linked to the presence and position of hydroxyl and methoxy groups on the aromatic ring. These groups can donate hydrogen atoms or electrons to neutralize free radicals.
The antioxidant activity of various hydroxybenzoic acid derivatives has been systematically studied, revealing that the position of the hydroxyl group relative to the carboxyl group is critical. Compounds with hydroxyl groups in the ortho and para positions generally exhibit the best antioxidant properties antiox.org. The presence of a methoxy group can also influence antioxidant activity, and its effect is often considered in conjunction with other substituents on the benzene (B151609) ring nih.govresearchgate.net.
The table below illustrates the antioxidant potential of different classes of substituted benzoic acids:
| Compound Class | Antioxidant Assay | Key Structural Determinants |
| Monohydroxybenzoic Acids | Superoxide Radical Scavenging | Ortho and para positioning of the hydroxyl group relative to the carboxylate group. antiox.org |
| Dihydroxybenzoic Acids | Superoxide Radical Scavenging | Ortho and para positioning of hydroxyl groups relative to the carboxylate group. antiox.org |
| Methoxy-substituted Phenolic Acids | DPPH and FRAP assays | Presence of both methoxy and phenolic hydroxyl groups. nih.gov |
These findings underscore the vast potential of this compound as a scaffold in medicinal chemistry. By leveraging the principles of SAR and employing sophisticated synthetic strategies, it is possible to generate a diverse range of derivatives with tailored biological activities, paving the way for the discovery of novel therapeutic agents.
Spectroscopic Data for this compound Currently Unavailable
Despite targeted searches for this specific compound and its potential CAS registry number, no experimental data for its ¹H NMR, ¹³C NMR, advanced NMR techniques, Infrared (IR), or Raman spectroscopy could be located. While spectral data for related compounds, such as methyl 3-methoxybenzoate and various isomers like methyl 3-(chloromethyl)benzoate, are accessible, this information is not directly applicable to the structural elucidation of Chloromethyl 3-methoxybenzoate.
Therefore, the construction of the requested article on the "Spectroscopic Characterization Techniques and Structural Elucidation of this compound" is not possible at this time due to the absence of the necessary scientific data. Providing an analysis based on related but distinct compounds would not meet the stringent requirements for accuracy and focus solely on the specified compound.
Spectroscopic Characterization Techniques and Structural Elucidation of Chloromethyl M Methoxybenzoate
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of Chloromethyl m-methoxybenzoate, it provides critical information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical monoisotopic mass of this compound (C9H9ClO3) is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O).
The calculated exact mass serves as a benchmark. When a sample of this compound is analyzed by HRMS, the instrument measures the mass-to-charge ratio of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to several decimal places. A close correlation between the experimentally measured mass and the theoretical value, typically within a few parts per million (ppm), unequivocally confirms the elemental formula of the compound. For instance, the theoretical monoisotopic mass of an isomer, methyl 5-chloro-2-methoxybenzoate, is 200.0240218 Da. nih.gov HRMS analysis would be expected to yield a value extremely close to this for this compound, thereby verifying its molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₉H₉ClO₃ | ¹²C₉¹H₉³⁵Cl¹⁶O₃ | 200.02402 |
This interactive table allows sorting of data by clicking on the headers.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique "fingerprint" that helps to confirm the molecule's structure. slideshare.net For aromatic esters, the molecular ion peak is typically prominent. whitman.edu
The fragmentation of this compound is predicted to follow established pathways for esters and aromatic compounds: libretexts.org
Alpha-Cleavage: A primary fragmentation pathway for esters involves the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the chloromethoxy group (-OCH₂Cl) or the chloromethyl group (-CH₂Cl) from the ester functionality.
Formation of Acylium Ion: A very common fragmentation for benzoate (B1203000) esters is the loss of the alkoxy group to form a stable, resonance-stabilized m-methoxybenzoyl acylium ion (m/z 135). This is often a prominent peak in the spectrum.
Loss of Chloromethyl Radical: The molecular ion can lose a chloromethyl radical (•CH₂Cl), leading to the formation of an ion corresponding to m-methoxybenzoic acid.
Ring Fragmentation: The aromatic ring itself can fragment, although this is less common for stable aromatic systems. This can lead to the loss of molecules like carbon monoxide (CO) or a formyl radical (•CHO) from the acylium ion.
A proposed fragmentation pathway for a related compound, chloromethyl haematommate, identified characteristic fragment ions that confirm its structure. researchgate.net Similarly, analyzing the fragments of this compound allows for the piecing together of its structural components, such as the m-methoxybenzoyl group and the chloromethyl ester moiety. The mass spectrum of an isomer, methyl ortho-methoxybenzoate, shows a base peak at m/z 135, corresponding to the loss of the methoxy (B1213986) group, and a molecular ion peak at m/z 166. massbank.eu
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 200/202 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| 151 | [M - •CH₂Cl]⁺ |
| 135 | [m-CH₃O-C₆H₄-CO]⁺ |
| 107 | [C₇H₇O]⁺ |
This interactive table allows sorting of data by clicking on the headers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. marmara.edu.trgcms.cz The use of GC-MS for the analysis of various benzoate esters in commercial products is well-established. researchgate.net
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarity. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer.
The mass spectrometer then ionizes the molecules and detects them based on their mass-to-charge ratio. The GC provides a chromatogram, where the retention time (the time it takes for the compound to pass through the column) helps to identify the compound. The MS provides a mass spectrum for each peak in the chromatogram. By matching the retention time and the mass spectrum of the sample to that of a known standard, the identity of this compound can be confirmed with high confidence. The purity of the sample is determined by the relative area of the peak corresponding to the compound in the total ion chromatogram.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene (B151609) ring (the methoxybenzoate system). This system contains π electrons that can be excited to higher energy orbitals (π→π* transitions) by absorbing UV radiation.
The UV-Vis spectrum of a related compound, Methyl 4-methoxybenzoate (B1229959), has been recorded, providing insight into the expected absorption for the target molecule. researchgate.net Studies on alkali metal o-methoxybenzoates also show characteristic UV absorption bands. researchgate.net The benzene ring itself has characteristic absorptions, which are modified by the presence of substituents. The methoxy (-OCH₃) and ester (-COOCH₂Cl) groups act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and often an increase in the absorption intensity compared to unsubstituted benzene.
The spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the π→π* transitions within the aromatic ring and carbonyl group. The position of the maximum absorbance (λmax) is influenced by the electronic effects of the substituents.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* | 240 - 290 |
This interactive table allows sorting of data by clicking on the headers.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms, bond lengths, and bond angles can be determined with high precision.
While the specific crystal structure of this compound is not described in the searched literature, data from closely related substituted benzoates, such as methyl 2-amino-3-chloro-4-methoxybenzoate and methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, illustrate the type of detailed structural information that can be obtained. researchgate.netresearchgate.net These studies provide parameters such as the crystal system, space group, and unit cell dimensions.
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. It would reveal the conformation of the molecule, including the planarity of the benzene ring and the orientation of the methoxy and chloromethyl ester substituents.
Table 4: Representative Crystallographic Data for a Related Methoxybenzoate Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3644 |
| b (Å) | 11.1880 |
| c (Å) | 11.4159 |
| α (°) | 66.378 |
| β (°) | 79.970 |
| γ (°) | 78.138 |
| Volume (ų) | 611.11 |
Data adapted from the crystal structure of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate for illustrative purposes. researchgate.net This interactive table allows sorting of data by clicking on the headers.
Theoretical and Computational Chemistry Approaches to Chloromethyl M Methoxybenzoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For Chloromethyl m-methoxybenzoate, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry. By iteratively solving the Kohn-Sham equations, the electron density is optimized to find the geometry that corresponds to the minimum energy on the potential energy surface.
These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule. The total electronic energy of the optimized structure is also a key output, which can be used to compare the relative stability of different conformers or isomers. For instance, the orientation of the methoxy (B1213986) and chloromethyl groups relative to the benzene (B151609) ring can be systematically studied to identify the global minimum energy conformation.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This data is illustrative as specific research on this compound is not publicly available. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).)
| Parameter | Calculated Value |
|---|---|
| C-Cl bond length (Å) | ~1.80 |
| C=O bond length (Å) | ~1.21 |
| Ring C-C bond lengths (Å) | ~1.39 - 1.40 |
| Total Ground State Energy (Hartree) | Value dependent on functional/basis set |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants without the use of experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy. researchgate.net
For this compound, high-level ab initio calculations, while computationally more demanding than DFT, can provide benchmark data for its electronic structure. researchgate.net They are particularly valuable for refining the energies obtained from DFT and for systems where electron correlation effects are significant. researchgate.net These high-accuracy methods serve as a "gold standard" to validate the results from more computationally efficient approaches like DFT.
Analysis of Molecular Orbitals and Electron Density Distribution
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Both DFT and ab initio methods provide detailed information on the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, representing the site of a likely nucleophilic attack.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting the probable site for an electrophilic attack.
The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. Analysis of the electron density distribution and the generation of a Molecular Electrostatic Potential (MEP) map can visually identify the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, further pinpointing sites susceptible to nucleophilic or electrophilic interaction.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry is instrumental in mapping the dynamic processes of chemical reactions.
Transition State Characterization and Activation Energy Calculations
For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Locating the precise geometry of this TS on the potential energy surface is a central goal of computational reaction modeling. Algorithms are used to find the first-order saddle point corresponding to the TS, which is confirmed by vibrational frequency analysis (a single imaginary frequency).
Once the transition state is characterized, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea). This value is a crucial determinant of the reaction rate. For this compound, this approach can be used to study reactions such as the nucleophilic substitution at the chloromethyl group, a characteristic reaction for this type of compound.
Table 2: Illustrative Activation Energy Calculation (Note: This data is hypothetical and represents typical outputs from a computational study.)
| System | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (this compound + Nucleophile) | E_react | 0.0 |
| Transition State | E_TS | Ea = (E_TS - E_react) * 627.5 |
| Products | E_prod | ΔH = (E_prod - E_react) * 627.5 |
Potential Energy Surface Mapping of Reaction Pathways
A single reaction may have multiple possible pathways or involve several intermediate steps. Mapping the potential energy surface (PES) provides a comprehensive view of the reaction landscape. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile diagram can be constructed.
For this compound, mapping the PES for a given transformation can reveal whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism. It can also help to explain the regioselectivity or stereoselectivity of a reaction by comparing the activation barriers of competing pathways. The pathway with the lowest activation energy is typically the kinetically favored route. This detailed mapping is essential for a complete mechanistic understanding and for designing more efficient synthetic routes.
Solvation Effects in Computational Reaction Dynamics
In the computational study of chemical reactions involving this compound, understanding the role of the solvent is critical. Solvation effects can significantly influence reaction pathways, transition state energies, and reaction rates. Computational reaction dynamics simulations employ various models to account for these effects, which are broadly categorized into implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to model the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For a polar molecule like this compound, the PCM can effectively capture the stabilization of charge separation in polar solvents during a nucleophilic substitution reaction at the chloromethyl group.
Explicit solvation models provide a more detailed and accurate representation by including individual solvent molecules in the simulation. This allows for the specific short-range interactions, such as hydrogen bonding or dipole-dipole interactions between this compound and the solvent, to be explicitly modeled. While computationally more demanding, this method is essential for reactions where specific solvent-solute interactions play a crucial role in the reaction mechanism, such as in protic solvents that can interact with the ester and methoxy groups. Hybrid models, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which aids in the interpretation and assignment of experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. Density Functional Theory (DFT) calculations are widely used for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govliverpool.ac.uk By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), one can predict the ¹H and ¹³C chemical shifts. jocpr.com These predicted values can be correlated with experimental data to confirm structural assignments. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be included in the calculations. liverpool.ac.uk
Table 1: Illustrative Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative. Experimental values can vary with solvent and conditions. Predicted values are hypothetical examples based on typical DFT accuracy.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| Aromatic H (ortho to COOR) | 7.65 | 7.60 |
| Aromatic H (ortho to OCH₃) | 7.10 | 7.05 |
| Aromatic H (para to COOR) | 7.35 | 7.30 |
| Methoxy (-OCH₃) | 3.85 | 3.82 |
| Chloromethyl (-CH₂Cl) | 5.80 | 5.75 |
| ¹³C NMR | ||
| Carbonyl (C=O) | 165.5 | 166.0 |
| Aromatic C-O | 159.2 | 159.7 |
| Aromatic C-C=O | 131.0 | 131.5 |
| Aromatic CH (ortho to COOR) | 129.8 | 130.1 |
| Aromatic CH (para to COOR) | 122.5 | 122.9 |
| Aromatic CH (ortho to OCH₃) | 114.0 | 114.5 |
| Methoxy (-OCH₃) | 55.4 | 55.8 |
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups in this compound Note: Frequencies are hypothetical scaled values typical for DFT calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3070 | 3100-3000 |
| Methoxy C-H Stretch | 2960 | 2985-2935 |
| Carbonyl (C=O) Stretch | 1725 | 1730-1715 |
| Aromatic C=C Stretch | 1605, 1585 | 1610-1580 |
| Asymmetric C-O-C Stretch (Ester) | 1250 | 1280-1230 |
| Symmetric C-O-C Stretch (Ester) | 1120 | 1150-1100 |
| C-Cl Stretch | 750 | 800-700 |
The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com For this compound, the primary absorption bands in the UV region are due to π → π* transitions within the substituted benzene ring. TD-DFT simulations can predict the λmax and the oscillator strength (related to the intensity) of these transitions. Such simulations are valuable for understanding how substituents like the methoxy and chloromethyl ester groups affect the electronic structure and absorption spectrum of the parent benzoate (B1203000) chromophore.
Table 3: Simulated Electronic Transitions for this compound Note: Values are illustrative and based on typical TD-DFT results for similar aromatic esters.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* (HOMO to LUMO) | 295 | 0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape. The molecule has several rotatable bonds, including those connected to the ester, methoxy, and chloromethyl groups. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers to rotation between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Furthermore, MD simulations performed in a condensed phase (e.g., in a solvent box) can reveal detailed information about intermolecular interactions. These simulations can model how molecules of this compound interact with each other and with solvent molecules, providing a microscopic view of solvation shells and the forces governing liquid-state structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com While this compound itself may be a starting point, QSAR studies are powerful for designing new derivatives with enhanced or specific activities. cmu.ac.th
A QSAR study on derivatives of this compound would involve several steps. First, a library of derivatives would be synthesized or computationally designed by modifying the substituents on the aromatic ring or altering the ester group. Next, a specific biological activity (e.g., antioxidative, antiproliferative) for these compounds would be measured experimentally. nih.govresearchgate.net A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would then be calculated for each derivative. Finally, statistical methods are used to build a model that correlates the descriptors with the observed activity. This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Descriptors and Statistical Methods for Structure-Property Correlations
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. nih.gov These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.
Molecular Descriptors
To build a QSPR/QSAR model, the molecular structure must be converted into a set of numerical values known as molecular descriptors. benthamdirect.com These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. For a system like this compound, a variety of descriptors can be calculated. These are often categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. op.edu.ua
3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape, volume, and surface area. researchgate.net
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide information about the electronic structure. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges. orientjchem.orgnih.gov For instance, studies on benzoate derivatives have used descriptors like HOMO/LUMO energies and dipole moments to correlate with properties like transition temperatures in liquid crystals. orientjchem.org
| Descriptor Category | Examples | Information Provided |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Connectivity Indices, Randic-like Indices | Describes atomic connectivity and branching. researchgate.net |
| Geometrical (3D) | Molecular Volume, Surface Area, Ovality Index | Relates to the molecule's size and shape. orientjchem.org |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes electronic distribution, reactivity, and polarity. orientjchem.orgnih.gov |
Statistical Methods
Once descriptors are calculated, statistical methods are employed to build a correlative model. The goal is to select the most relevant descriptors and create a robust equation that can accurately predict the property of interest for new, untested compounds. nih.govannamalaiuniversity.ac.in
Commonly used statistical techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (the property) and a set of independent variables (the descriptors). benthamdirect.comannamalaiuniversity.ac.in It is one of the most common techniques for developing QSAR models. scribd.com
Genetic Algorithm (GA): Often used in conjunction with MLR, GA is a search and optimization technique that helps in selecting the most suitable subset of descriptors from a large pool to build a predictive model. benthamdirect.com
Principal Component Analysis (PCA): A dimensionality-reduction technique used to handle large datasets of descriptors, identifying the principal components that account for the most variance in the data. nih.gov
Partial Least Squares (PLS) Regression: A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. scribd.com
| Statistical Method | Purpose in QSPR/QSAR |
|---|---|
| Multiple Linear Regression (MLR) | To generate a linear equation correlating descriptors with the target property. benthamdirect.com |
| Genetic Algorithm (GA) | To select the optimal subset of descriptors for model building. benthamdirect.com |
| Principal Component Analysis (PCA) | To reduce the dimensionality of the descriptor dataset. nih.gov |
| Partial Least Squares (PLS) | To build a regression model when there are many, potentially correlated, descriptors. scribd.com |
For esters, QSAR models have been successfully developed to predict properties like aquatic toxicity and insecticidal activity. benthamdirect.comnih.gov For example, a study on aliphatic esters used a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach to create a highly predictive model for toxicity (R² = 0.899). benthamdirect.com Such models demonstrate the feasibility of applying these computational techniques to predict the properties of this compound.
Predicting Reactivity and Synthetic Outcomes
Beyond correlating structure with properties, computational chemistry offers powerful tools to predict how a molecule like this compound will behave in a chemical reaction. These methods can forecast the likely products of a reaction, estimate yields, and determine the optimal conditions, thereby guiding synthetic efforts. acs.orgacs.org
Quantum Mechanical (QM) Methods
QM methods are used to model the reaction at an electronic level, providing detailed insights into reaction mechanisms and energetics. For esterification reactions, which are relevant to the synthesis and hydrolysis of this compound, computational models can predict product formation. sciforum.net For instance, a study on the esterification of maleic anhydride found that semi-empirical calculations could successfully predict whether a monoester or diester would form based on the calculated energy difference between the products. sciforum.net When the energy difference was below a certain threshold (45-50 kJ/mol), both products were observed, whereas a larger difference led to the formation of a single product. sciforum.net These models can also be used to calculate activation energies, which are crucial for understanding reaction kinetics. acs.org
Machine Learning and Data-Driven Approaches
In recent years, machine learning (ML) has emerged as a transformative tool for predicting the outcomes of organic reactions. walisongo.ac.id Instead of relying on first-principles calculations, ML models are trained on large datasets of known experimental reactions. acs.orgnih.gov
These models can achieve high accuracy in several predictive tasks:
Product Prediction: Given a set of reactants and reagents, a trained neural network can predict the structure of the major product. walisongo.ac.id One study reported that a trained model could correctly identify the major product in over 71% of cases in a cross-validation test. walisongo.ac.id
Reaction Condition Recommendation: ML models can suggest suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This is a complex challenge, as these components are often interdependent. acs.org
Yield Prediction: While more challenging, efforts are underway to develop models that can accurately predict the yield of a chemical reaction.
The development of these predictive models relies on the availability of large, curated reaction databases. nih.gov By representing reactions in a machine-readable format, these models can learn the complex patterns that govern chemical reactivity. walisongo.ac.id
| Approach | Methodology | Predicted Outcome | Example Application |
|---|---|---|---|
| Quantum Mechanics | Calculates reaction and activation energies based on electronic structure (e.g., DFT, semi-empirical). | Reaction feasibility, major/minor products, reaction mechanisms. | Predicting monoester vs. diester formation in esterification reactions. sciforum.net |
| Machine Learning | Trains neural networks on large datasets of experimental reactions. | Major product, reaction conditions (solvent, catalyst, temp.), and sometimes yield. acs.orgwalisongo.ac.id | Predicting the outcome of reactions from a large corpus of patented chemical reactions. walisongo.ac.id |
These computational approaches provide a framework for understanding and predicting the behavior of this compound, from its fundamental physicochemical properties to its reactivity in complex chemical environments.
Systematic Study of Chloromethyl M Methoxybenzoate Derivatives and Analogues
Positional Isomers of Chloromethyl m-methoxybenzoate
The arrangement of the chloromethyl group on the benzene (B151609) ring relative to the methoxy (B1213986) and methyl ester functionalities profoundly influences the molecule's properties. This section explores the synthesis and comparative characteristics of the ortho-, meta-, and para-chloromethyl analogues of m-methoxybenzoate.
Synthesis and Characterization of Ortho-, Meta-, and Para-Chloromethyl Analogues
The synthesis of this compound isomers can be approached through two primary routes: the chloromethylation of methyl m-methoxybenzoate or the esterification of the corresponding chloromethylated m-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are a critical consideration in these synthetic strategies. The methoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. When both are present, their combined influence dictates the position of electrophilic substitution.
A common method for introducing a chloromethyl group is the Blanc chloromethylation , which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. jk-sci.comwikipedia.org For methyl m-methoxybenzoate, the methoxy group at the meta position will direct chloromethylation to the ortho and para positions relative to itself. This would result in the formation of methyl 2-(chloromethyl)-3-methoxybenzoate and methyl 4-(chloromethyl)-3-methoxybenzoate.
Alternatively, the side-chain chlorination of the corresponding methyl toluate (methyl m-methylbenzoate) derivative with a methoxy group can be employed. This radical-mediated reaction, often initiated by UV light or a radical initiator, introduces a chlorine atom to the methyl group. stackexchange.com Subsequent esterification would yield the desired product. For instance, the synthesis of methyl p-chloromethyl benzoate (B1203000) has been documented via the chlorination of methyl p-toluate (B1214165). google.com
The characterization of these isomers relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the position of the chloromethyl group through the analysis of aromatic proton splitting patterns and chemical shifts. Infrared (IR) spectroscopy would show characteristic absorptions for the carbonyl group of the ester, the C-O stretching of the ether, and the C-Cl bond of the chloromethyl group. Mass spectrometry (MS) would provide information on the molecular weight and fragmentation patterns, further confirming the isomeric structures.
Table 1: Synthetic Approaches to this compound Isomers
| Isomer | Potential Synthetic Route | Key Considerations |
| Ortho-Chloromethyl | Blanc chloromethylation of methyl m-methoxybenzoate | The methoxy group directs ortho to itself. Steric hindrance may reduce the yield compared to the para isomer. |
| Meta-Chloromethyl | Multi-step synthesis starting from a precursor with the desired substitution pattern. Direct chloromethylation is unlikely due to directing group effects. | Requires a more complex synthetic design to overcome the directing influences of the existing substituents. |
| Para-Chloromethyl | Blanc chloromethylation of methyl m-methoxybenzoate | The methoxy group directs para to itself, often leading to this being a major product. |
Comparative Reactivity and Spectroscopic Analysis of Isomers
The position of the chloromethyl group significantly impacts the reactivity of the isomers, primarily in nucleophilic substitution reactions where the chloromethyl group acts as an electrophilic site. The electronic effects of the methoxy and methyl ester groups, transmitted through the benzene ring, modulate the stability of the transition state and any carbocation intermediates.
Generally, benzyl (B1604629) halides exhibit greater reactivity in nucleophilic substitution reactions compared to aryl halides due to the stabilization of the resulting benzylic carbocation by the aromatic ring. nih.gov The reactivity of the chloromethyl group in these isomers is expected to be influenced by the electron-donating methoxy group and the electron-withdrawing methyl ester group.
Reactivity: The relative positions of these groups to the chloromethyl moiety will determine their electronic influence. An electron-donating group in the ortho or para position can stabilize a developing positive charge on the benzylic carbon through resonance, thereby increasing the rate of SN1-type reactions. Conversely, an electron-withdrawing group will destabilize such an intermediate. The meta position has a less pronounced electronic effect. Therefore, the para-isomer is generally expected to be more reactive towards nucleophilic substitution than the ortho- and meta-isomers. Steric hindrance from the adjacent methoxy group in the ortho-isomer could also decrease its reactivity compared to the para-isomer.
Spectroscopic Analysis:
1H NMR: The chemical shift of the benzylic protons (-CH2Cl) will be influenced by the electronic environment. The aromatic region of the 1H NMR spectrum will be distinct for each isomer, reflecting the different substitution patterns and coupling constants between adjacent protons.
13C NMR: The chemical shifts of the aromatic carbons and the benzylic carbon will differ for each isomer, providing further structural confirmation.
IR Spectroscopy: While the fundamental absorption bands will be similar, slight shifts in the vibrational frequencies of the carbonyl and ether linkages may be observed due to changes in the electronic distribution caused by the different substitution patterns.
Table 2: Predicted Comparative Properties of this compound Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Reactivity (Nucleophilic Substitution) | Moderate (potential for steric hindrance) | Low (less electronic stabilization) | High (electronic stabilization from methoxy group) |
| 1H NMR (Aromatic Region) | Complex splitting pattern due to asymmetry | Distinct splitting pattern | Simpler splitting pattern in some cases |
| 13C NMR (Benzylic Carbon) | Shift influenced by proximity of substituents | Shift reflects meta-substitution effects | Shift influenced by para-substituents |
Variations in the Methoxy Substituent
To further understand the structure-activity relationships, analogues of this compound with different alkoxy groups can be synthesized and studied.
Alkoxybenzoate Analogues (e.g., Ethoxy, Propoxy)
The synthesis of ethoxy and propoxy analogues would follow similar synthetic routes as the methoxy compound. Starting with the corresponding m-ethoxybenzoic acid or m-propoxybenzoic acid, esterification followed by chloromethylation, or vice-versa, would yield the desired products. For example, the synthesis of ethyl 3-methoxybenzoate is a known procedure. biosynth.com
The characterization of these analogues would again rely on spectroscopic methods. NMR spectroscopy would clearly show the signals corresponding to the ethyl (-OCH2CH3) or propyl (-OCH2CH2CH3) groups, confirming their incorporation into the molecule.
Comparative Electronic and Steric Effects of Alkoxy Groups
Increasing the chain length of the alkoxy group from methoxy to ethoxy and propoxy introduces both electronic and steric changes.
Steric Effects: The primary difference lies in the steric bulk of the alkoxy group. An increase in the size of the alkoxy group from methoxy to ethoxy and propoxy will lead to greater steric hindrance, particularly at the ortho position. This increased steric bulk could influence the regioselectivity of the chloromethylation reaction, potentially favoring the para-isomer to a greater extent. It could also impact the rate of subsequent reactions involving the chloromethyl group if the alkoxy group is in close proximity.
Table 3: Predicted Effects of Varying the Alkoxy Group
| Alkoxy Group | Relative Electronic Effect (Compared to Methoxy) | Relative Steric Effect (Compared to Methoxy) | Expected Impact on Reactivity |
| Ethoxy | Similar | Increased | Minor change in electronic influence, potential for increased steric hindrance in ortho-substituted reactions. |
| Propoxy | Similar | Further Increased | Similar electronic influence to methoxy, more significant steric hindrance, especially in ortho-substituted reactions. |
Alterations in the Ester Moiety
The ester functionality of this compound can also be modified to explore a wider range of chemical properties and potential applications. Common transformations of the ester group include hydrolysis, transesterification, and amidation.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. This introduces a new functional group that can participate in a variety of other reactions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group (e.g., ethyl, propyl). This allows for the synthesis of a series of esters with varying properties.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires heating or catalysis and opens up a pathway to a large class of derivatives with diverse biological and material properties. The synthesis of N-substituted amides from related benzoic acid derivatives is a well-established area of research. nih.gov
The presence of the reactive chloromethyl group must be considered when planning these transformations, as it may also react under the conditions used for modifying the ester. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired selectivity.
Table 4: Potential Alterations of the Ester Moiety
| Reaction | Reagents | Product Functional Group | Key Considerations |
| Hydrolysis | Acid or Base | Carboxylic Acid | Potential for side reactions at the chloromethyl group under harsh conditions. |
| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | Equilibrium reaction; may require removal of methanol (B129727) to drive to completion. |
| Amidation | Amine | Amide | May require elevated temperatures; potential for N-alkylation by the chloromethyl group. |
Different Alkyl Esters (e.g., Ethyl, Benzyl)
The core structure of this compound can be modified by altering the alkyl group of the ester functionality. This modification is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a compound. The synthesis of different alkyl esters, such as ethyl or benzyl esters, from the corresponding benzoic acid derivative is typically achieved through esterification. This reaction involves treating the carboxylic acid with the desired alcohol (e.g., ethanol (B145695) or benzyl alcohol) in the presence of an acid catalyst. chemicalbook.com
For instance, the preparation of ethyl 4-methoxybenzoate (B1229959) is accomplished by the esterification of anisic acid with ethanol. chemicalbook.com Similarly, other alkyl esters can be synthesized. The choice of the alkyl group can influence properties such as solubility, melting point, boiling point, and lipophilicity. chemicalbook.combiosynth.comlookchem.com For example, increasing the length of the alkyl chain generally increases lipophilicity.
The benzyl ester, another important derivative, introduces an aromatic group in the ester moiety. Benzyl 4-methoxybenzoate serves as a key example of this class. chemspider.comnih.gov The synthesis of such esters can also follow standard esterification protocols, reacting the parent acid with benzyl alcohol. The introduction of the benzyl group can significantly alter the molecule's steric and electronic properties, which can, in turn, affect its biological activity and metabolic stability.
Table 1: Properties of Different Alkyl Methoxybenzoates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
|---|---|---|---|---|
| Ethyl 2-methoxybenzoate | C10H12O3 | 180.2 | Colorless liquid | - |
| Ethyl 4-methoxybenzoate | C10H12O3 | 180.2 | Clear yellow liquid | 263 |
Note: Data sourced from various chemical information databases. chemicalbook.combiosynth.comchemspider.com
Ester Prodrug Design and Stability Considerations
Esterification is a widely used strategy in prodrug design to enhance the therapeutic properties of a parent drug molecule, particularly those containing carboxylic acid groups. nih.govresearchgate.net The primary goal is often to mask the polar carboxylic acid, thereby increasing lipophilicity and improving absorption across biological membranes. nih.govresearchgate.net An ideal ester prodrug should be chemically stable, possess adequate aqueous solubility, be resistant to premature hydrolysis, and, once absorbed, be rapidly and quantitatively cleaved by endogenous enzymes (esterases) to release the active parent drug. nih.govresearchgate.net
The stability of an ester prodrug is a critical factor and is influenced by several structural features:
Structure of the Alcohol Moiety : The nature of the alcohol used to form the ester significantly impacts its susceptibility to enzymatic hydrolysis. doi.org For instance, among simple alkyl esters of benzoic acid, the ethyl ester has been shown to have lower enzymatic lability in human plasma compared to more complex esters. doi.org
Linker Length and Type : The length and chemical nature of any linker between the ester group and the parent molecule can affect stability. Studies have shown that stability can increase with linker length (e.g., propylene (B89431) glycol > ethoxy > methoxy linkers). nih.gov
pH : Ester prodrugs generally exhibit greater stability at acidic pH compared to basic pH. nih.gov This is an important consideration for oral drug delivery, as the prodrug must survive the acidic environment of the stomach.
Electronic Effects : The electronic properties of the parent molecule can influence the rate of hydrolysis. Electron-withdrawing groups can destabilize the ester bond, making it more susceptible to cleavage. nih.gov
In the context of this compound, modifying the ester group is a key approach to creating prodrugs with tailored release characteristics. The chloromethyl group itself is a reactive moiety, and its combination with different ester functionalities can lead to a diverse range of prodrug candidates. researchgate.net
Introduction of Additional Substituents on the Aromatic Ring
Halogenated (e.g., Dichloro) and Alkyl-Substituted Benzoates
Introducing additional substituents, such as halogens or alkyl groups, onto the aromatic ring of this compound is a strategy to further modulate its chemical and biological properties. Halogenation, particularly chlorination, is a common modification. For example, the synthesis of methyl p-chloromethyl benzoate can be achieved by the chlorination of methyl p-toluate using chlorine gas under UV light or with a chemical catalyst. google.com This process, however, can sometimes lead to multiple chlorination products, including dichlorinated and trichlorinated species, which can complicate purification. google.com
The synthesis of these halogenated derivatives often starts from a correspondingly substituted precursor. For example, 3-chloromethyl benzoic acid can be prepared from the reaction of benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. google.com Subsequent esterification would then yield the desired halogenated chloromethyl benzoate ester.
Table 2: Examples of Halogenated and Alkyl-Substituted Benzoate Precursors
| Compound Name | Key Substituents | Synthesis Note |
|---|---|---|
| Methyl p-chloromethyl benzoate | p-chloro, methyl ester | Prepared by chlorination of methyl p-methyl benzoate. google.com |
| 3-Chloromethyl benzoic acid | m-chloromethyl | Can be synthesized from benzoyl chloride and paraformaldehyde. google.com |
| 2,6-Dichlorobenzoic acid derivatives | 2,6-dichloro | Used as precursors for synthesizing more complex molecules. mdpi.com |
Exploration of Diverse Functional Groups for Enhanced Properties
Beyond halogens and alkyl groups, a wide array of other functional groups can be introduced onto the aromatic ring to enhance specific properties of the this compound scaffold. The choice of functional group is guided by the desired application, which could range from modifying biological activity to altering physical properties like solubility or creating handles for further chemical modification. smolecule.com
Research into benzoic acid derivatives has shown that introducing nitro groups (e.g., 4-nitro and 3,5-dinitro) can lead to compounds with significant biological activity, such as antitubercular properties. mdpi.com The strong electron-withdrawing nature of the nitro group dramatically alters the electronic landscape of the molecule. mdpi.com
Other functional groups of interest include:
Amine Groups : The introduction of amino functionalities can provide a site for salt formation, potentially improving aqueous solubility, and can also serve as a key interaction point with biological targets. acs.org
Ether Linkages : As seen in the parent m-methoxy group, additional alkoxy or phenoxy groups can be introduced to modulate lipophilicity and conformational flexibility. smolecule.com
Heterocyclic Moieties : Attaching various heterocyclic rings to the benzoate core is a common strategy in drug discovery to explore new chemical space and interactions with biological targets. mdpi.com
The synthesis of these diversely functionalized analogues often requires multi-step synthetic sequences, starting from appropriately substituted precursors. The versatility of the chloromethyl group also allows for its use in subsequent reactions, such as nucleophilic substitution, to attach more complex moieties. smolecule.com This synthetic flexibility makes the chloromethyl benzoate framework a valuable template for developing new compounds with tailored properties.
Conclusion and Future Perspectives in Chloromethyl M Methoxybenzoate Research
Summary of Current Knowledge and Research Gaps
Chloromethyl m-methoxybenzoate is an organic compound that, despite its potential as a versatile chemical intermediate, remains a subject with a notable scarcity of dedicated research. Current knowledge is largely inferred from the chemistry of its isomers (ortho- and para-chloromethyl methoxybenzoates) and related chloromethylated aromatic compounds. It is understood that the molecule possesses two primary reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or transesterification.
The primary research gap is the lack of specific experimental data on this compound. There is a significant absence of published studies detailing its synthesis, spectroscopic characterization, physical properties, and reactivity. Consequently, its potential applications in various fields of chemical science are largely speculative and based on the known utility of similar compounds. The development of efficient and selective synthetic routes to this specific isomer is a fundamental challenge that needs to be addressed. Furthermore, a thorough investigation of its chemical behavior and reaction kinetics is essential to unlock its potential as a building block in organic synthesis.
Emerging Synthetic Methodologies for Chloromethylated Benzoates
While specific methods for the synthesis of this compound are not well-documented, emerging methodologies for the synthesis of chloromethylated benzoates, in general, offer promising avenues for its preparation. Traditional methods for chloromethylation often involve the use of formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether, which are associated with safety and environmental concerns.
Modern synthetic strategies are moving towards milder and more selective reagents. One such approach is the use of chloromethylating agents generated in situ to minimize exposure and side reactions. For instance, the reaction of an acyl chloride with dimethoxymethane (B151124) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid can produce a chloromethyl ether, which can then be used for chloromethylation.
Another area of development is the use of phase-transfer catalysis (PTC) for the esterification of benzoic acids with chloromethylating agents, which can offer improved yields and milder reaction conditions. For example, the PTC esterification of benzoic acid to produce chloromethyl benzoate (B1203000) has been reported. phasetransfercatalysis.com Additionally, free-radical chlorination of the corresponding methyl m-methoxybenzoate offers a potential route, though selectivity can be a challenge. Studies on the chlorination of methyl 2-methylbenzoate (B1238997) have shown that reaction conditions can be optimized to favor the formation of the desired chloromethyl derivative. researchgate.net
| Methodology | Reagents | Advantages | Challenges |
| Traditional Chloromethylation | Formaldehyde, HCl | Readily available reagents | Harsh conditions, safety concerns |
| In Situ Generation of Chloromethylating Agents | Acyl chloride, Dimethoxymethane, Strong acid catalyst | Milder conditions, reduced exposure to hazardous reagents | Requires careful control of reaction parameters |
| Phase-Transfer Catalysis (PTC) | Benzoic acid, Chloromethylating agent, PTC catalyst | Milder conditions, improved yields | Catalyst selection and optimization |
| Free-Radical Chlorination | Methyl m-methoxybenzoate, Chlorine gas, Initiator (e.g., UV light) | Direct conversion | Potential for over-chlorination and side reactions |
Potential for Novel Chemical Transformations and Reagent Development
The bifunctional nature of this compound presents significant potential for the development of novel chemical transformations and reagents. The chloromethyl group serves as a versatile handle for introducing the m-methoxybenzoyl moiety into a wide range of molecules through nucleophilic substitution reactions. This could be exploited in the synthesis of complex organic molecules, including pharmaceuticals and materials.
The development of new reagents based on this compound could lead to novel protecting groups for alcohols and carboxylic acids. The m-methoxybenzoyl group, once introduced, could potentially be cleaved under specific conditions, offering an alternative to existing protecting group strategies.
Furthermore, the presence of both an electrophilic center (the chloromethyl group) and a group amenable to modification (the ester) allows for sequential or one-pot multi-component reactions. For instance, a nucleophile could first displace the chloride, followed by a reaction at the ester functionality. This could lead to the efficient construction of diverse molecular scaffolds. The reactivity of the chloromethyl group is well-established, readily undergoing substitution with a variety of nucleophiles. smolecule.com
Future Directions in Theoretical and Computational Investigations
Theoretical and computational chemistry can play a crucial role in bridging the existing knowledge gap for this compound. Quantum chemical calculations can be employed to predict its fundamental properties, such as its geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). Such calculations would be invaluable for its identification and characterization in experimental studies.
Computational studies can also provide insights into the reactivity of the molecule. For example, density functional theory (DFT) calculations can be used to model the reaction pathways and transition states for nucleophilic substitution at the chloromethyl group and for reactions involving the ester functionality. This would allow for a comparison of the reactivity of the meta isomer with its ortho and para counterparts, elucidating the electronic effects of the substituent positions. Furthermore, computational modeling can aid in the design of catalysts for the selective synthesis of this compound. The study of isomers of toluenium using computational methods has provided valuable insights into the effects of substituent positions on molecular properties. nih.gov
| Area of Investigation | Computational Method | Potential Insights |
| Molecular Properties | DFT, Ab initio methods | Optimized geometry, electronic structure, spectroscopic data (NMR, IR) |
| Reactivity Analysis | DFT (Transition State Theory) | Reaction mechanisms, activation energies, comparison of isomer reactivity |
| Catalyst Design | Molecular modeling | Design of selective catalysts for synthesis |
| Solvent Effects | Solvation models | Prediction of reactivity and stability in different media |
Exploration of this compound in Interdisciplinary Fields of Chemical Science
While specific applications are yet to be explored, the structural motifs present in this compound suggest its potential utility in several interdisciplinary fields of chemical science.
Medicinal Chemistry: Benzoic acid esters are a common feature in many biologically active compounds. researcher.life The ability to introduce the m-methoxybenzoyl group onto various molecular scaffolds could be of interest in the synthesis of new drug candidates. The methoxy (B1213986) group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Materials Science: The reactivity of the chloromethyl group allows for the incorporation of this molecule into polymers and other materials. This could be used to modify the properties of materials, such as their thermal stability, solubility, or optical properties. For example, chloromethylated compounds can be used as crosslinking agents.
Agrochemicals: Substituted benzoates are also found in some agrochemicals. The exploration of derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides.
The future exploration of this compound in these interdisciplinary fields is contingent on the development of reliable synthetic methods and a thorough understanding of its chemical properties.
Q & A
Q. What are the regulatory implications of this compound’s structural similarity to known carcinogens?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare toxicity profiles with bis(chloromethyl) ether using in vitro mutagenicity assays (e.g., Ames test).
- Regulatory compliance : Adhere to OSHA guidelines for airborne exposure limits (<0.1 ppm) and carcinogen handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
